molecular formula C26H21NO4 B6544057 (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide CAS No. 929514-27-2

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide

Cat. No.: B6544057
CAS No.: 929514-27-2
M. Wt: 411.4 g/mol
InChI Key: FMJDLSHKOJPADO-OVCLIPMQSA-N
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Description

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide is a complex organic compound that features a benzofuran core, a methoxybenzoyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzoyl Group: This step often involves the use of 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Phenylprop-2-enamide Moiety: This can be synthesized through a condensation reaction involving an appropriate amine and a cinnamoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to a single bond.

    Substitution: The benzofuran core can undergo electrophilic substitution reactions, particularly at positions ortho to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain types of cancer cells due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl group can enhance its binding affinity, while the benzofuran core can facilitate its entry into cells. The phenylprop-2-enamide moiety may interact with specific proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole: Known for its anticancer properties.

    2-arylthiazolidine-4-carboxylic acid amides: Used in medicinal chemistry for their biological activity.

Uniqueness

(2E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide is unique due to its combination of a benzofuran core with a methoxybenzoyl group and a phenylprop-2-enamide moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4/c1-17-22-14-11-20(27-24(28)15-8-18-6-4-3-5-7-18)16-23(22)31-26(17)25(29)19-9-12-21(30-2)13-10-19/h3-16H,1-2H3,(H,27,28)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJDLSHKOJPADO-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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